REACTION_CXSMILES
|
Cl.[C:2](=[NH:7])([O:4][CH2:5][CH3:6])[CH3:3].C(N(CC)CC)C.[C:15](Cl)(=[O:17])[CH3:16].CCOCC>C(Cl)Cl>[C:15]([N:7]=[C:2]([O:4][CH2:5][CH3:6])[CH3:3])(=[O:17])[CH3:16] |f:0.1|
|
Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(OCC)=N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
81.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The white slurry was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at less than 25° C
|
Type
|
CUSTOM
|
Details
|
at less than 30° C
|
Type
|
CUSTOM
|
Details
|
after which the methylene chloride was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The white, oily mass obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The white solid obtained
|
Type
|
WASH
|
Details
|
was washed with additional ether
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 48.6 gm (93 percent) of a pale, yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |